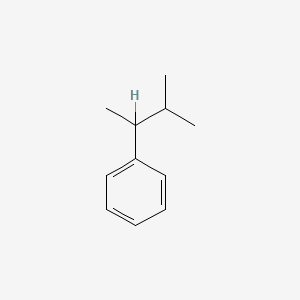

(1,2-Dimethylpropyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112995. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylbutan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-9(2)10(3)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRMTOKLHZNAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871081 | |

| Record name | (3-Methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4481-30-5 | |

| Record name | 3-Methyl-2-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-Dimethylpropyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of 2-Methyl-3-phenylbutane

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-3-phenylbutane

Introduction

2-Methyl-3-phenylbutane, also known by its IUPAC synonym (1,2-dimethylpropyl)benzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆. Its structure consists of a butane backbone with a methyl group at the second carbon and a phenyl group at the third. This compound serves as a valuable intermediate in organic synthesis and as a reference standard in analytical chemistry. A thorough understanding of its physical properties is paramount for its effective use in research, development, and quality control, enabling scientists to predict its behavior in various chemical and physical processes, design appropriate experimental conditions, and ensure safe handling.

This guide provides a comprehensive overview of the known physical properties of 2-Methyl-3-phenylbutane, complete with detailed experimental protocols for their determination. The methodologies described are grounded in established laboratory practice, reflecting a synthesis of theoretical principles and field-proven application.

Core Physical and Molecular Properties

The fundamental properties of 2-Methyl-3-phenylbutane are summarized below. These values are critical for a wide range of calculations, from reaction stoichiometry to process engineering.

| Property | Value | Source(s) |

| CAS Number | 4481-30-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆ | [2][3][4] |

| Molar Mass | 148.24 - 148.25 g/mol | [2][4][5] |

| Appearance | Colorless Liquid | [1][4] |

| Boiling Point | 188 °C | [2][3][5] |

| Melting Point | -44.72 °C (estimate) | [3] |

| Density | 0.866 - 0.880 g/cm³ | [2][3] |

| Refractive Index | 1.488 - 1.492 | [2][3] |

| Flash Point | 56.9 °C | [3] |

| Critical Temperature | 383 °C | [2] |

Thermodynamic Properties

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and it is a primary indicator of a substance's volatility. For 2-Methyl-3-phenylbutane, the relatively high boiling point of 188 °C reflects its molecular weight and the intermolecular van der Waals forces.[2][3][5] The accurate determination of the boiling point is crucial for purification by distillation and for defining safe handling temperatures.

This method is ideal when only a small sample volume is available. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Apparatus Setup:

-

Attach a small test tube containing 0.5-1 mL of 2-Methyl-3-phenylbutane to a thermometer using a rubber band or wire.

-

Place a capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.

-

Immerse this assembly in a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil) ensuring the sample is below the oil level.

-

-

Heating:

-

Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

-

Observation:

-

When the temperature approaches the boiling point, the rate of bubbling will increase significantly as the sample's vapor fills the capillary.

-

Continue heating until a rapid, continuous stream of bubbles emerges from the capillary.

-

-

Cooling and Measurement:

-

Remove the heat source and allow the bath to cool slowly while stirring to maintain a uniform temperature.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point. This is the point where the external pressure overcomes the vapor pressure of the sample.

-

References

An In-Depth Technical Guide to (1,2-Dimethylpropyl)benzene: Properties, Synthesis, and Handling

Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the aromatic hydrocarbon (1,2-Dimethylpropyl)benzene. This document provides a detailed overview of its chemical identity, physicochemical properties, and critical considerations for its synthesis, focusing on mechanistic principles that ensure high-purity outcomes. Furthermore, it outlines essential safety and handling protocols. As a versatile chemical intermediate and solvent, a thorough understanding of this compound's characteristics is paramount for its effective and safe utilization in laboratory and industrial settings.[1]

Chemical Identity and Nomenclature

This compound is an alkylbenzene characterized by a benzene ring substituted with a 1,2-dimethylpropyl group. Accurate identification is crucial for regulatory compliance, procurement, and scientific communication. Its fundamental identifiers are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆ | [1][2][3][4][5][6] |

| Molecular Weight | 148.25 g/mol | [2][6] |

| IUPAC Name | (3-Methylbutan-2-yl)benzene | [4][6] |

| CAS Number | 4481-30-5 | [1][2][3][4][7] |

| Synonyms | 2-Methyl-3-phenylbutane, 3-Methyl-2-phenylbutane | [1][2][4][7][8][9] |

| InChI Key | NQRMTOKLHZNAQH-UHFFFAOYSA-N | [2][6][7] |

| Canonical SMILES | CC(C)C(C)C1=CC=CC=C1 | [3][6][7] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from reaction kinetics to formulation. It is a colorless liquid under standard conditions.[5]

| Property | Value | Source(s) |

| Boiling Point | 186 - 188 °C | [1][3][7] |

| Melting Point | -44.72 °C (estimated) | [1][7] |

| Density | ~0.86 g/cm³ at 25 °C | [1][3][7] |

| Refractive Index | 1.486 - 1.492 | [1][3][7] |

| Flash Point | 56.9 °C | [1][7] |

| Vapor Pressure | 0.919 mmHg at 25 °C | [1][7] |

| Storage Temperature | 2 - 8 °C, sealed and dry | [1][5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound presents a classic challenge in organic chemistry related to electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation. A naive approach often leads to undesired isomeric byproducts due to fundamental mechanistic principles.

The Challenge of Direct Alkylation and Carbocation Rearrangement

A direct Friedel-Crafts alkylation of benzene with a suitable five-carbon haloalkane, such as 2-chloro-3-methylbutane, might seem like a straightforward route. However, this method is fundamentally flawed. The mechanism involves the formation of a secondary carbocation, which rapidly rearranges via a 1,2-hydride shift to a more stable tertiary carbocation. This rearranged electrophile then reacts with benzene to yield the thermodynamically favored, but incorrect, isomer (tert-pentyl)benzene.

This phenomenon underscores a critical expert insight: direct Friedel-Crafts alkylations with primary or secondary halides prone to rearrangement are unreliable for producing structurally defined alkylbenzenes.

Recommended Synthetic Protocol: Friedel-Crafts Acylation followed by Reduction

To circumvent carbocation rearrangement, a robust and reliable two-step synthesis is employed. This method involves a Friedel-Crafts acylation, which is not susceptible to rearrangement, followed by a chemical reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation In this step, benzene is acylated using 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 1-phenyl-3-methyl-2-butanone. The acylium ion intermediate is resonance-stabilized and does not rearrange.

Step 2: Clemmensen Reduction The carbonyl group of the ketone is then reduced to a methylene group (CH₂). The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a standard and effective method for this transformation, yielding the target molecule, this compound, with high purity.

The diagram below illustrates the reliable acylation-reduction pathway compared to the problematic direct alkylation route.

Caption: Comparison of synthetic routes to substituted alkylbenzenes.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating purification and suggesting analytical confirmation.

Part A: Friedel-Crafts Acylation

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, non-polar solvent such as dichloromethane (DCM).

-

Addition: Add benzene (1.0 eq) to the flask. Cool the mixture in an ice bath to 0-5 °C.

-

Acylation: Add 3-methylbutanoyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC.

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude ketone via vacuum distillation.

Part B: Clemmensen Reduction

-

Setup: In a round-bottom flask equipped with a reflux condenser, prepare a zinc amalgam (Zn(Hg)) by stirring zinc dust with a 5% mercury(II) chloride solution, then decanting and washing the solid.

-

Reaction: Add concentrated hydrochloric acid, water, toluene, and the purified ketone from Part A to the flask containing the zinc amalgam.

-

Reflux: Heat the mixture to a vigorous reflux for 6-12 hours. Additional portions of HCl may be required to maintain the reaction.

-

Workup: After cooling, separate the organic (toluene) layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the toluene under reduced pressure. Purify the final product, this compound, by vacuum distillation.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the results to reference spectra.[2]

Safety and Handling

This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.[9] Adherence to GHS protocols is mandatory.

| Hazard Class | Code | Statement | Source |

| Physical Hazard | H226 | Flammable liquid and vapor | [9] |

| Precaution Type | Code | Statement | Source |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [9] |

| P233 | Keep container tightly closed. | [9] | |

| P240 | Ground and bond container and receiving equipment. | [9] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | [9] | |

| P242 | Use non-sparking tools. | [5][9] | |

| P243 | Take action to prevent static discharges. | [5][9] | |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [9] |

| P370+P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | [9] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. | [9] |

Applications in Research and Development

The primary value of this compound in a research context, particularly for drug development, lies in its role as a chemical intermediate or building block.[1]

-

Scaffold for Synthesis: The alkylbenzene moiety can be further functionalized through electrophilic aromatic substitution (e.g., nitration, halogenation) or benzylic position reactions to build more complex molecular architectures.

-

Fragment-Based Drug Design: As a substituted aromatic compound, it or its derivatives can serve as fragments in screening libraries to identify initial binding interactions with biological targets.

-

Solvent Properties: Due to its low reactivity and aromatic nature, it can be used as a solvent in specific organic reactions where a non-polar, aromatic medium is required.[1]

-

Reference Standard: In analytical chemistry, it can be used as a reference standard for the identification and quantification of related compounds in complex mixtures.

References

- 1. Cas 4481-30-5,this compound | lookchem [lookchem.com]

- 2. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [guidechem.com]

- 6. This compound 98.0+%, TCI America 0.1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. This compound|lookchem [lookchem.com]

- 8. Benzene, (1,2-dimethylpropyl)- (CAS 4481-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound | 4481-30-5 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to (1,2-Dimethylpropyl)benzene

This guide provides a comprehensive technical overview of (1,2-dimethylpropyl)benzene, tailored for researchers, scientists, and professionals in drug development. It delves into its nomenclature, physicochemical properties, synthesis, and potential applications, grounding all information in established scientific principles and authoritative sources.

Executive Summary

This compound, a substituted aromatic hydrocarbon, is a molecule of interest primarily within the realms of organic synthesis and analytical chemistry. While not a household name in drug development, its structural motif as an alkylbenzene provides a valuable case study in chemical nomenclature, reaction mechanisms, and the subtle interplay between structure and function. This document elucidates the systematic naming conventions that lead to its IUPAC designation, details its known physical and chemical properties, explores its synthesis via Friedel-Crafts alkylation, and discusses the broader context of alkylbenzenes in industrial and pharmaceutical chemistry.

IUPAC Nomenclature: A Systematic Approach

The precise naming of a chemical compound is fundamental to unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to achieve this.[1][2] For this compound, the naming process follows a logical sequence based on identifying the parent structure and its substituents.

Step-by-Step Name Derivation

-

Identify the Parent Hydride : The structure contains a benzene ring. When an alkyl substituent attached to a benzene ring has six or fewer carbons, the compound is typically named as an alkyl-substituted benzene.[3] In this case, the alkyl group has five carbons, making benzene the parent hydride.

-

Identify the Substituent : The alkyl group attached to the benzene ring is a five-carbon chain.

-

Name the Substituent : To name the complex alkyl substituent, we find the longest carbon chain attached to the parent ring. This is a three-carbon chain (propyl).

-

Number the Substituent Chain : Numbering of the substituent chain starts from the point of attachment to the parent benzene ring. Thus, the carbon atom bonded to the benzene is C1 of the propyl chain.

-

Identify and Locate Side Groups on the Substituent : There are two methyl groups attached to this propyl chain. One is on C1 and the other is on C2.

-

Assemble the Substituent Name : The substituent is therefore named (1,2-dimethylpropyl). The parentheses are crucial to indicate that the numbering refers to the substituent itself and not the parent benzene ring.

-

Combine Parent and Substituent Names : The final IUPAC name is constructed by combining the substituent name with the parent name: This compound .

This systematic process ensures that the name accurately describes the molecule's connectivity. The compound is also known by other names such as 3-methyl-2-phenylbutane.[4][5][6]

Caption: Logical workflow for the IUPAC naming of this compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is essential for its application in research and development. This compound is a colorless liquid with a characteristic aromatic odor.[6] Its properties are well-documented in various chemical databases.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ | [NIST][4], [Cheméo][5] |

| Molecular Weight | 148.24 g/mol | [NIST][4], [Cheméo][5] |

| CAS Number | 4481-30-5 | [NIST][4], [ChemSynthesis][7] |

| Boiling Point | 188 °C | [LookChem][6] |

| Melting Point | -44.72 °C (estimate) | [LookChem][6] |

| Density | 0.866 g/cm³ | [LookChem][6] |

| Flash Point | 56.9 °C | [LookChem][6] |

| Refractive Index | 1.4900 - 1.4920 | [LookChem][6] |

| Vapor Pressure | 0.919 mmHg at 25°C | [LookChem][6] |

Spectroscopic Data

Synthesis and Reactivity

Alkylbenzenes are typically synthesized via Friedel-Crafts alkylation.[9] This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide or an alkene with an aromatic ring in the presence of a Lewis acid catalyst.

Generalized Synthesis Protocol: Friedel-Crafts Alkylation

The synthesis of this compound can be achieved by the alkylation of benzene.

Reactants:

-

Benzene (the aromatic substrate)

-

An appropriate five-carbon alkylating agent, such as 3-methyl-2-butanol or 3-methyl-2-butene.

-

A Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or H₂SO₄).[9]

Generalized Procedure:

-

Catalyst Activation : The Lewis acid catalyst is added to the reaction vessel under an inert atmosphere to prevent deactivation by moisture.

-

Reaction Mixture : Benzene, serving as both reactant and solvent, is cooled in an ice bath.

-

Slow Addition : The alkylating agent is added dropwise to the stirred benzene-catalyst mixture. This slow addition is crucial to control the exothermic reaction and minimize side reactions.

-

Reaction Progression : The mixture is allowed to react, often with continued stirring and temperature control, for a period sufficient to ensure complete conversion.

-

Quenching : The reaction is quenched by slowly adding it to ice-cold water to deactivate the catalyst.

-

Workup and Purification : The organic layer is separated, washed with a mild base (e.g., NaHCO₃ solution) and then with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation, to isolate the desired alkylbenzene isomer.

Causality in Experimental Choices:

-

Lewis Acid Catalyst : The catalyst is essential to generate the carbocation electrophile from the alkylating agent, which then attacks the electron-rich benzene ring.

-

Temperature Control : Low temperatures are employed to control the reaction rate and to minimize polysubstitution and carbocation rearrangements, which are common side reactions in Friedel-Crafts alkylations.

References

- 1. iupac.org [iupac.org]

- 2. cuyamaca.edu [cuyamaca.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]

- 5. Benzene, (1,2-dimethylpropyl)- (CAS 4481-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Cas 4481-30-5,this compound | lookchem [lookchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Welcome to the NIST WebBook [webbook.nist.gov]

- 9. Alkylbenzene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (1,2-Dimethylpropyl)benzene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1,2-Dimethylpropyl)benzene, a significant aromatic hydrocarbon. With full editorial control, this document is structured to deliver in-depth insights into its chemical identity, synthesis, and analytical characterization, with a particular focus on its relevance in the broader context of medicinal chemistry and drug development.

Introduction and Nomenclature: Defining the Molecule

This compound, also known by its IUPAC name 3-Methyl-2-phenylbutane, is an organic compound with the chemical formula C₁₁H₁₆.[1] It belongs to the class of alkylbenzenes, characterized by a benzene ring substituted with a sec-amyl group. The specific arrangement of the five-carbon alkyl chain gives rise to several synonyms and isomers, which are crucial to distinguish for precise chemical communication and application.

Synonyms and Identifiers:

A clear understanding of the various names used to refer to this compound is essential for navigating scientific literature and chemical databases. The primary synonyms for this compound include:

-

3-Methyl-2-phenylbutane[2]

-

2-Methyl-3-phenylbutane[3]

-

(3-Methylbutan-2-yl)benzene[1]

-

sec-Amylbenzene (often used more broadly for isomers)[4]

-

Benzene, (1,2-dimethylpropyl)-[2]

The definitive identifier for this compound is its CAS Number: 4481-30-5 .[2][3][5]

The structural representation of this compound is depicted below:

References

Boiling and melting point of (1,2-Dimethylpropyl)benzene

An In-Depth Technical Guide to the Physicochemical Properties of (1,2-Dimethylpropyl)benzene

Introduction: Understanding this compound

This compound, also known by its synonyms 2-Methyl-3-phenylbutane and sec-amylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] As an alkylbenzene, its structure consists of a benzene ring substituted with a 1,2-dimethylpropyl group. This compound and its isomers are of interest in various chemical synthesis applications and as reference materials in analytical chemistry. Its physical properties, particularly its phase transition temperatures—the boiling and melting points—are critical parameters for its handling, purification, and application in research and development.

This guide provides a comprehensive analysis of the boiling and melting points of this compound (CAS No: 4481-30-5). We will delve into reported experimental and estimated values, discuss the underlying physicochemical principles, and present detailed, field-proven protocols for their accurate determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for scientific and drug development professionals.

Part 1: Summary of Physicochemical Properties

A critical first step in working with any chemical compound is to consolidate its known physical properties from reliable sources. The following table summarizes the key data for this compound. It is important to note the variability in reported boiling points, a phenomenon we will explore in the subsequent section.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₆ | [1][3] |

| Molecular Weight | 148.25 g/mol | [4] |

| CAS Number | 4481-30-5 | [1] |

| Physical State | Colorless Liquid (at 20°C) | [3] |

| Boiling Point | 188 °C (at 760 mmHg) | [4][5] |

| 186.3 °C (at 760 mmHg) | [6] | |

| 185.5 - 189.85 °C (from various historical sources) | [1][2] | |

| Melting Point | -44.72 °C (Estimated) | [6] |

| -63 °C (Estimated via Joback Method) | [2] | |

| Density | ~0.86 g/cm³ | [5][6] |

Part 2: In-Depth Analysis of Phase Transition Temperatures

The Boiling Point: A Matter of Pressure and Purity

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor. For this compound, reported values range from approximately 186°C to 190°C.[1][2][6] This variation is not unusual and can be attributed to several factors, which a careful researcher must consider:

-

Atmospheric Pressure: The boiling point is highly dependent on atmospheric pressure. A lower ambient pressure results in a lower boiling point. For authoritative comparison, experimental values should always be corrected to standard pressure (760 mmHg or 101.3 kPa). The historical data reported by the National Institute of Standards and Technology (NIST) shows a range of values, likely due to measurements taken at different ambient pressures without uniform correction.[1]

-

Sample Purity: Impurities can either elevate or depress the boiling point and typically broaden the boiling range. A sharp, consistent boiling point is a strong indicator of a pure compound.[7]

-

Experimental Technique: The choice of apparatus and the rate of heating can influence the accuracy of the measurement. Localized superheating can cause bumping and lead to erroneously high readings.[8]

From a structural standpoint, the boiling point of 188°C is consistent with an alkylbenzene of this molecular weight. The branching in the alkyl side-chain (1,2-dimethylpropyl) results in a slightly lower boiling point compared to its straight-chain isomer, n-pentylbenzene, due to reduced van der Waals forces between the less-compact molecules.

The Melting Point: Challenges in Cryogenic Measurement

The melting point is the temperature at which a substance transitions from a solid to a liquid. For this compound, which exists as a liquid far below room temperature, its melting point is less frequently reported and the available data are estimations.[2][6] One source estimates the melting point at -44.72°C, while a computational model (the Joback method) predicts a value of -63°C.[2][6]

The experimental determination of such a low melting point presents a significant technical challenge. Standard laboratory equipment, such as a Mel-Temp apparatus, is designed for solids that melt above ambient temperature and lacks the necessary cooling capabilities. Accurate measurement requires a cryostatic system capable of controlled cooling and slow, precise heating, along with a low-temperature thermometer. The discrepancy between estimated values highlights the need for careful experimental determination for applications requiring precise low-temperature data.

Part 3: Experimental Determination Protocols

The following protocols describe authoritative, self-validating methods for determining the boiling and melting points of this compound.

Protocol for Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample volumes and promotes uniform heating, minimizing the risk of superheating.[9]

Methodology Steps:

-

Apparatus Setup: Securely clamp a Thiele tube to a ring stand within a fume hood. The tube should be filled with mineral oil to the level of the upper side arm.

-

Sample Preparation: Dispense approximately 0.5 mL of this compound into a small-diameter test tube (e.g., 10x75 mm).

-

Capillary Inversion: Place a standard melting point capillary tube (sealed at one end) into the test tube with the open end down. This inverted capillary acts as a miniature manometer to trap vapor.

-

Assembly: Attach the test tube to a thermometer (-10 to 250°C range) using a small rubber band or wire. The bottom of the test tube should align with the thermometer bulb. The rubber band must remain above the mineral oil level to prevent degradation.

-

Immersion: Insert the entire assembly into the Thiele tube, ensuring the sample is positioned centrally within the main body of the tube for optimal heat transfer.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun. The design of the tube creates a convection current, ensuring the entire oil bath heats evenly.[9]

-

Observation (First Stage): As the temperature rises, a fine stream of bubbles will emerge from the inverted capillary tip. This is the air initially trapped in the capillary being expelled.

-

Observation (Boiling Point): Continue heating until the bubbling becomes rapid and vigorous—a continuous stream where individual bubbles are barely distinguishable. This indicates the sample's vapor has displaced all the air and is now escaping. At this point, remove the heat source.

-

Reading the Boiling Point: The sample and oil bath will begin to cool. The moment the bubble stream slows and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point; at this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Pressure Correction: Record the ambient barometric pressure. If it deviates from 760 mmHg, apply a correction factor to normalize the observed boiling point.

Caption: Workflow for Boiling Point Determination.

Protocol for Low-Temperature Melting Point Determination

This protocol requires a cryo-cooling bath and careful observation to determine the solid-liquid phase transition.

Methodology Steps:

-

Sample Preparation: Seal a small amount (~5-10 µL) of this compound in a thin-walled glass capillary tube. Flame-sealing both ends is crucial to prevent atmospheric moisture contamination.

-

Apparatus Setup: Prepare a cooling bath in a Dewar flask. A dry ice/acetone slurry (~ -78°C) is suitable for reaching the expected melting point. Attach the sealed capillary to a low-temperature thermometer (e.g., alcohol or pentane-filled, with a range down to -100°C).

-

Cooling & Solidification: Slowly lower the thermometer and attached capillary into the cooling bath. The sample will freeze into a solid mass. Allow it to equilibrate for several minutes to ensure complete solidification.

-

Heating & Observation: Remove the assembly from the cooling bath and place it in an empty, insulated beaker that allows for slow warming at ambient temperature. This slow rate is critical for accurate observation.

-

Reading the Melting Point Range:

-

T1 (Onset of Melt): Observe the solid sample continuously through a magnifying lens. Record the temperature at which the first droplet of liquid appears.

-

T2 (Completion of Melt): Continue to observe as the sample melts. Record the temperature at which the last crystal of the solid phase disappears, leaving a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure substance, this range should be narrow (typically < 1°C).

Caption: Workflow for Low-Temperature Melting Point Determination.

Conclusion

The boiling and melting points are fundamental properties of this compound, dictating its behavior under various laboratory and industrial conditions. While its boiling point is well-documented around 188°C , researchers must account for atmospheric pressure to ensure accuracy. The melting point, estimated to be between -45°C and -63°C , is less defined and requires specialized cryogenic techniques for precise experimental determination. By employing the rigorous, self-validating protocols detailed in this guide, scientists can confidently measure these critical parameters, ensuring the integrity and reproducibility of their work.

References

- 1. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS 4481-30-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound|lookchem [lookchem.com]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. tutorsglobe.com [tutorsglobe.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Unveiling the Solvent Compatibility of (1,2-Dimethylpropyl)benzene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the solubility of (1,2-dimethylpropyl)benzene in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying physicochemical principles that govern its behavior in solution. We will explore the molecular characteristics of this compound, the theoretical framework of solubility, and practical methodologies for solubility determination, providing a robust understanding for laboratory applications.

Executive Summary: The Solubility Profile of a Nonpolar Aromatic Hydrocarbon

This compound, a C11 alkylbenzene, is a nonpolar, hydrophobic compound with limited aqueous solubility. Its molecular structure, characterized by a benzene ring and a branched alkyl substituent, dictates its favorable interactions with nonpolar and weakly polar organic solvents. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature, its behavior can be confidently predicted based on the well-documented properties of structurally analogous alkylbenzenes such as isobutylbenzene, sec-butylbenzene, and tert-amylbenzene. These analogues exhibit high solubility or complete miscibility with solvents like ethanol, ether, acetone, and benzene.[1][2][3][4][5][6][7][8][9][10] This guide will leverage these comparisons to provide a thorough understanding of the expected solubility of this compound.

Physicochemical Characteristics of this compound

A foundational understanding of the physical and chemical properties of this compound is essential to comprehend its solubility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ | [7][8] |

| Molecular Weight | 148.24 g/mol | [7] |

| Appearance | Colorless to almost colorless clear liquid | Tokyo Chemical Industry |

| Boiling Point | ~188 °C | ChemSynthesis |

| Density | ~0.87 g/mL | ChemSynthesis |

| Water Solubility | Very low (log₁₀WS = -3.25) | Cheméo |

| Octanol-Water Partition Coefficient (logP) | 3.446 | Cheméo |

The high logP value and extremely low water solubility underscore the nonpolar nature of the molecule, predicting its affinity for lipophilic and nonpolar solvent environments.

The Theoretical Bedrock of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[11] This adage is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) determines the spontaneity of the dissolution process. For a solute to dissolve in a solvent, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

This compound is a nonpolar molecule due to the relatively even distribution of electron density across its hydrocarbon structure. The primary intermolecular forces at play are London dispersion forces. Consequently, it will be most soluble in solvents that also primarily exhibit London dispersion forces (nonpolar solvents) or have a significant nonpolar component.

Diagram 1: Factors Influencing the Dissolution of this compound

Caption: Intermolecular force compatibility drives solubility.

Expected Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and data from analogous compounds, we can predict the solubility of this compound in various classes of organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | High / Miscible | Similar nonpolar nature and reliance on London dispersion forces. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High / Miscible | The aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvent molecules, in addition to strong dispersion forces. |

| Weakly Polar / Halogenated | Diethyl Ether, Dichloromethane | High / Miscible | The large nonpolar regions of these solvents will readily interact with the alkylbenzene. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have polar functional groups but also significant nonpolar hydrocarbon portions that can interact with the solute. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The nonpolar alkyl chains of the alcohols will interact with the solute, but the strong hydrogen bonding network of the solvent may be disrupted, limiting miscibility compared to nonpolar solvents. |

| Highly Polar Protic | Water | Very Low / Immiscible | The energy required to break the strong hydrogen bonds in water is not compensated by the weak interactions with the nonpolar solute. |

Experimental Determination of Solubility: A Practical Workflow

For applications requiring precise solubility data, experimental determination is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining the solubility of a liquid in a solvent.[2]

Standard Operating Procedure: Shake-Flask Method

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask). The presence of a distinct second phase of the solute is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent mixing.

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has completely separated from the saturated solvent phase. Centrifugation can be employed to accelerate this process.

-

-

Sampling and Analysis:

-

Carefully extract an aliquot of the clear, saturated solvent phase.

-

Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID) or UV-Vis spectroscopy, against a calibrated standard curve.

-

-

Calculation:

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Shake-flask method for solubility measurement.

Advanced Solubility Prediction Models

For theoretical estimations, several computational models can predict solubility.

-

Hansen Solubility Parameters (HSP): This model deconstructs the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12][13][14][15] A solvent is likely to dissolve a solute if their Hansen parameters are similar. The principle is that the "distance" between the solute and solvent in the three-dimensional Hansen space should be minimal.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients in mixtures based on the functional groups present in the molecules.[16][17][18][19][20][21] It is a powerful tool for predicting phase equilibria, including solubility, without requiring experimental data for the specific mixture.

Conclusion and Future Directions

This compound, as a nonpolar aromatic hydrocarbon, is expected to be highly soluble in nonpolar organic solvents and moderately soluble in polar aprotic and short-chain polar protic solvents. Its solubility is primarily driven by London dispersion forces and, in the case of aromatic solvents, π-π interactions.

The notable absence of specific, quantitative solubility data for this compound in the scientific literature presents a research opportunity. The experimental and theoretical frameworks outlined in this guide provide a clear path for researchers to generate and validate this data, contributing valuable information to the chemical science community. Such data would be beneficial for a variety of applications, including reaction chemistry, separations, and formulation science.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Iso Butyl Benzene Manufacturers (IBB) - CAS 538-93-2 | Vinati Organics [vinatiorganics.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 2049-95-8: tert-Amylbenzene | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. Isobutylbenzene CAS#: 538-93-2 [m.chemicalbook.com]

- 8. Tert Amyl Benzene (Tertiary Amyl Benzene) (TAB) - CAS 2049-95-8 | Vinati Organics [vinatiorganics.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Sec-Butylbenzene | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hansen solubility parameters [stenutz.eu]

- 12. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. kinampark.com [kinampark.com]

- 16. UNIFAC - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thermo.readthedocs.io [thermo.readthedocs.io]

- 20. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Spectroscopic Data for (1,2-Dimethylpropyl)benzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (1,2-Dimethylpropyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of key analytical techniques used to characterize this alkylbenzene. By synthesizing theoretical knowledge with practical insights, this guide aims to serve as an authoritative resource for understanding the molecular structure and properties of this compound through spectroscopic analysis.

Introduction

This compound, with the chemical formula C₁₁H₁₆ and a molecular weight of approximately 148.25 g/mol , is an aromatic hydrocarbon.[1][2][3][4] Its structure, featuring a benzene ring substituted with a 1,2-dimethylpropyl group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra is crucial for its identification, purity assessment, and understanding its chemical behavior. This guide provides a detailed exploration of these spectroscopic techniques and their application to this compound.

Molecular Structure and Isomerism

The systematic name this compound precisely describes the connectivity of the atoms. It is important to distinguish it from its isomers, such as (1,1-dimethylpropyl)benzene or neopentylbenzene, as each isomer will exhibit distinct spectroscopic features.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.

Theoretical Basis

The chemical shift (δ) of a proton is influenced by its electronic environment. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). The integration of a signal is proportional to the number of protons it represents. Spin-spin coupling, observed as signal splitting, provides information about the number of protons on adjacent carbons.[5][6][7]

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.1 - 7.3 | Multiplet | 5H |

| Benzylic Proton (CH-Ph) | 2.5 - 2.9 | Multiplet | 1H |

| Methine Proton (CH-(CH₃)₂) | 1.7 - 2.1 | Multiplet | 1H |

| Methyl Protons (CH-CH₃) | 1.2 - 1.4 | Doublet | 3H |

| Methyl Protons (C-(CH₃)₂) | 0.8 - 1.0 | Doublet | 6H |

Interpretation

-

Aromatic Region (7.1 - 7.3 ppm): The protons on the benzene ring are deshielded due to the ring current effect and will appear as a complex multiplet.[8][9][10]

-

Benzylic Proton (2.5 - 2.9 ppm): The proton attached to the carbon directly bonded to the benzene ring is deshielded by the aromatic ring and will be a multiplet due to coupling with the adjacent methine proton and the methyl protons.

-

Alkyl Region (0.8 - 2.1 ppm): The remaining protons of the dimethylpropyl group will appear in the upfield region, with their specific chemical shifts and multiplicities determined by their local electronic environments and neighboring protons.

Caption: Predicted ¹H NMR spectral correlations for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Theoretical Basis

Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shift is influenced by the hybridization and the electronic environment of the carbon atom. Aromatic carbons typically resonate in the range of 100-160 ppm, while aliphatic carbons appear at higher field (lower ppm values).[11][12][13][14]

Predicted ¹³C NMR Data for this compound

Based on the structure and typical chemical shifts for alkylbenzenes, the following ¹³C NMR signals can be predicted:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbon (C-alkyl) | 145 - 150 |

| Aromatic CH Carbons | 125 - 130 |

| Benzylic Carbon (CH-Ph) | 40 - 45 |

| Methine Carbon (CH-(CH₃)₂) | 30 - 35 |

| Methyl Carbon (CH-CH₃) | 20 - 25 |

| Methyl Carbons (C-(CH₃)₂) | 15 - 20 |

Interpretation

-

Aromatic Carbons (125 - 150 ppm): The six carbons of the benzene ring will give rise to several signals in this region. The carbon atom attached to the alkyl group (quaternary) will be the most downfield. Due to the asymmetry of the substituent, all aromatic carbons might be non-equivalent, leading to six distinct signals.

-

Aliphatic Carbons (15 - 45 ppm): The five carbons of the 1,2-dimethylpropyl group will appear in the upfield region of the spectrum. The benzylic carbon will be the most deshielded among the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST Chemistry WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound.[1][2]

Theoretical Basis

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of alkylbenzenes is often characterized by cleavage at the benzylic position.[15][16][17][18]

Expected Fragmentation Pattern

-

Molecular Ion (M⁺˙): A peak corresponding to the molecular weight of this compound (m/z = 148) is expected.

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable benzylic carbocation. For this compound, this would involve the loss of a propyl radical (C₃H₇) to form a fragment at m/z 105, or the loss of an ethyl radical (C₂H₅) to form a fragment at m/z 119. The most stable secondary carbocation is expected to be the dominant fragment. Cleavage can also lead to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a very common fragment for alkylbenzenes.[16]

-

Other Fragments: Further fragmentation of these primary ions can lead to smaller fragments.

| m/z | Proposed Fragment | Significance |

| 148 | [C₁₁H₁₆]⁺˙ | Molecular Ion |

| 119 | [C₉H₁₁]⁺ | Loss of an ethyl radical |

| 105 | [C₈H₉]⁺ | Loss of a propyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

digraph "Mass_Spec_Fragmentation" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[C₁₁H₁₆]⁺˙ (m/z 148)\nMolecular Ion"]; F1 [label="[C₉H₁₁]⁺ (m/z 119)"]; F2 [label="[C₈H₉]⁺ (m/z 105)"]; F3 [label="[C₇H₇]⁺ (m/z 91)\nTropylium Ion"];

M -> F1 [label="- C₂H₅˙"]; M -> F2 [label="- C₃H₇˙"]; F1 -> F3 [label="- C₂H₄"]; F2 -> F3 [label="- CH₄"]; }

Caption: Plausible mass spectral fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Theoretical Basis

Different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. These absorptions are recorded as a spectrum, providing a fingerprint of the molecule's functional groups.[8][9][19][20]

Characteristic IR Absorptions for this compound

The IR spectrum of an alkylbenzene will show characteristic absorptions for both the aromatic ring and the alkyl substituent.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch (in-ring) | 1600 - 1585 and 1500 - 1400 | Medium |

| C-H Bending (Alkyl) | 1465 - 1370 | Medium |

| C-H Out-of-Plane Bending (Aromatic) | 690 - 900 | Strong |

Interpretation

-

C-H Stretching: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is a key indicator of an alkylbenzene.[19][20]

-

Aromatic C=C Stretching: The characteristic absorptions in the 1400-1600 cm⁻¹ region are indicative of the benzene ring.[19][21]

-

Out-of-Plane Bending: The pattern of strong absorptions in the 690-900 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring. For a monosubstituted benzene, two strong bands are typically observed.[8][19]

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using appropriate pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum, and integrate the signals for ¹H NMR.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

-

Ionization: The sample is vaporized and then ionized by a beam of 70 eV electrons in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared Spectroscopy (FT-IR)

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the sample in the instrument and record the IR spectrum.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. While experimental data for this specific compound is not widely disseminated in public repositories, a thorough understanding of the principles of spectroscopic interpretation for alkylbenzenes allows for a reliable prediction of its spectral features. This guide provides the foundational knowledge and expected data to aid researchers in the identification and characterization of this compound and related compounds. The methodologies and interpretative strategies outlined herein are fundamental to the broader field of organic structural analysis.

References

- 1. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]

- 2. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]

- 3. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]

- 4. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting | OpenOChem Learn [learn.openochem.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. youtube.com [youtube.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. researchgate.net [researchgate.net]

The Cornerstone of Modern Chemistry: A Technical Guide to the Discovery and Application of Alkylbenzenes

Introduction: The Aromatic Revolution

Alkylbenzenes, organic compounds featuring one or more alkyl groups attached to a benzene ring, represent a class of molecules that are foundational to the chemical industry. From the production of plastics and detergents to their critical role as starting materials in the synthesis of life-saving pharmaceuticals, the influence of these aromatic hydrocarbons is both profound and pervasive. This guide provides an in-depth exploration of the discovery, synthesis, characterization, and industrial application of alkylbenzenes, tailored for researchers, scientists, and professionals in drug development. We will delve into the historical breakthroughs that unlocked the potential of these molecules, detail the core synthetic methodologies, and examine their modern-day significance in large-scale industrial processes and pharmaceutical manufacturing.

Part 1: Foundational Discoveries in Aromatic Chemistry

The story of alkylbenzenes is intrinsically linked to the discovery and structural elucidation of their parent compound, benzene. In 1825, the English scientist Michael Faraday first isolated a novel hydrocarbon from the oily residue of illuminating gas, which he termed "bicarburet of hydrogen".[1] It wasn't until 1834 that German chemist Eilhardt Mitscherlich produced the same compound by heating benzoic acid with lime, naming it "benzin".[2] The true nature of benzene's structure, with its unique 1:1 carbon-to-hydrogen ratio, remained a puzzle for decades.[1] In 1865, German chemist Friedrich August Kekulé famously proposed the cyclic structure of six carbon atoms with alternating single and double bonds, a concept that reportedly came to him in a daydream of a snake biting its own tail.[2] This revolutionary idea laid the groundwork for understanding the stability and reactivity of aromatic compounds.

The ability to functionalize the benzene ring and create alkylbenzenes was unlocked in 1877 by French chemist Charles Friedel and his American collaborator, James Crafts.[3][4] Their discovery of what is now known as the Friedel-Crafts reaction was a watershed moment in organic synthesis.[5] This set of reactions, which allows for the attachment of alkyl (alkylation) or acyl (acylation) groups to an aromatic ring, provided a versatile and powerful tool for creating a vast array of substituted benzene derivatives.[5]

Part 2: Core Synthetic Methodologies: The Friedel-Crafts Reactions

The Friedel-Crafts reactions are the cornerstone of alkylbenzene synthesis and proceed via electrophilic aromatic substitution. These reactions are typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6][7]

Friedel-Crafts Alkylation

This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide, alkene, or alcohol as the alkylating agent.[8][9] The Lewis acid catalyst activates the alkyl halide, generating a carbocation or a carbocation-like complex that acts as the electrophile.[6][10] The aromatic ring then attacks this electrophile, leading to the formation of an alkylbenzene.[4]

Reaction Mechanism:

The mechanism involves three primary steps:

-

Formation of the Electrophile: The Lewis acid abstracts the halide from the alkyl halide to form a carbocation.[11]

-

Electrophilic Attack: The π electrons of the benzene ring attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation: A weak base removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[11]

Experimental Protocol: Synthesis of p-di-t-butylbenzene

This procedure demonstrates a typical Friedel-Crafts alkylation.

-

Reaction Setup: In a fume hood, equip a 5 mL conical vial with a spin vane and place it in an ice bath on a stirring plate. Add 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene to the vial.

-

Catalyst Addition: Weigh 0.05 g of anhydrous aluminum chloride quickly to minimize exposure to atmospheric moisture. Add the aluminum chloride to the chilled reaction mixture in three portions, stirring for 5 minutes after each addition. A white product should become visible.

-

Reaction Progression: After the final addition of the catalyst, remove the vial from the ice bath and allow it to warm to room temperature while stirring.

-

Quenching and Extraction: Carefully add 1 mL of ice-cold water and 2 mL of diethyl ether to the reaction mixture. Swirl the contents and separate the ether layer. Extract the aqueous layer twice more with 1 mL portions of diethyl ether.

-

Isolation and Purification: Combine the ether layers and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter the solution to remove the drying agent and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization.

Limitations of Friedel-Crafts Alkylation:

-

Polyalkylation: The product of the reaction, an alkylbenzene, is more reactive than the starting material because alkyl groups are activating. This can lead to the addition of multiple alkyl groups.[4][8]

-

Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of products.[4][8]

-

Substrate Limitations: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) and is problematic with rings containing -NH₂, -NHR, or -NR₂ groups, which coordinate with the Lewis acid catalyst.[9][12]

Friedel-Crafts Acylation

To overcome some of the limitations of alkylation, Friedel-Crafts acylation is often employed. This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl halide or acid anhydride.[13] The resulting aryl ketone is less reactive than the starting aromatic compound, which prevents polyacylation.[14]

Reaction Mechanism:

The mechanism is similar to alkylation but involves the formation of a resonance-stabilized acylium ion as the electrophile.[15]

-

Formation of the Acylium Ion: The Lewis acid coordinates with the halogen of the acyl halide, facilitating its departure and forming a resonance-stabilized acylium ion.[11]

-

Electrophilic Attack: The aromatic ring attacks the electrophilic carbon of the acylium ion, forming an arenium ion intermediate.[16]

-

Deprotonation: A proton is removed to restore aromaticity, yielding the aryl ketone.[11]

Experimental Protocol: Acylation of Isobutylbenzene (First Step in Ibuprofen Synthesis)

This protocol is adapted from a reported synthesis of a precursor to ibuprofen.[13]

-

Reaction Setup: To a 50 mL round-bottom flask, add 5.40 g of AlCl₃ and 20 mL of CH₂Cl₂ and cool the mixture in an ice bath.

-

Reagent Addition: Slowly add 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride to the cooled, stirred mixture. Continue stirring at 0 °C for 45 minutes.

-

Quenching: Remove the flask from the ice bath, allow it to warm to room temperature, and then quench the reaction by slowly adding a 4M HCl solution at 0 °C.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash sequentially with 20 mL of 10% NaOH, 20 mL of 50% brine solution, and 20 mL of water.

-

Isolation: Separate the organic layer, dry it over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain p-isobutylacetophenone.

Part 3: Spectroscopic Characterization of Alkylbenzenes

The structural elucidation of alkylbenzenes relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry is a powerful tool for analyzing alkylbenzenes.[17] The molecular ion peak is typically prominent. A characteristic fragmentation pattern for many alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl cation or a tropylium ion at m/z 91.[12] For alkylbenzenes with longer side chains (three or more carbons), a McLafferty rearrangement can occur, producing a peak at m/z 92.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the aromatic ring and its substitution pattern.

-

Aromatic C-H Stretch: A weak to medium absorption is typically observed between 3030-3100 cm⁻¹.[18]

-

C=C Ring Stretching: A series of medium-intensity absorptions appear in the 1450-1600 cm⁻¹ region.[19]

-

Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 650-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[18] For example, monosubstituted benzenes show strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹.[20] The positions of these bands differ for ortho-, meta-, and para-disubstituted benzenes.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of alkylbenzenes.

-

¹H NMR: Aromatic protons typically resonate in the δ 7.0-7.5 ppm region. The protons on the carbon directly attached to the ring (benzylic protons) appear in the δ 2.5-3.0 ppm region. The integration of the signals provides the ratio of different types of protons.

-

¹³C NMR: Aromatic carbons resonate in the δ 120-150 ppm region.[22] The number of signals can indicate the degree of symmetry in the molecule. For instance, ethylbenzene shows six distinct carbon signals due to the symmetry of the phenyl group.[18][22]

Table 1: Summary of Spectroscopic Data for Ethylbenzene

| Spectroscopic Technique | Key Feature | Typical Value/Observation |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 106 |

| Base Peak | m/z 91 (Tropylium ion) | |

| Infrared (IR) Spectroscopy | Aromatic C-H Stretch | ~3030 cm⁻¹ |

| C=C Ring Stretch | ~1605, 1495 cm⁻¹ | |

| Monosubstitution OOP Bend | ~740, 695 cm⁻¹ | |

| ¹H NMR Spectroscopy | Aromatic Protons (C₆H₅) | δ ~7.2 ppm (multiplet, 5H) |

| Methylene Protons (-CH₂-) | δ ~2.6 ppm (quartet, 2H) | |

| Methyl Protons (-CH₃) | δ ~1.2 ppm (triplet, 3H) | |

| ¹³C NMR Spectroscopy | Aromatic Carbons | δ ~125.7, 127.9, 128.4, 144.3 ppm |

| Methylene Carbon (-CH₂-) | δ ~28.9 ppm | |

| Methyl Carbon (-CH₃) | δ ~15.6 ppm |

Part 4: Industrial Production of Key Alkylbenzenes

The large-scale production of alkylbenzenes is crucial for numerous downstream industries. Modern processes are highly optimized for efficiency, yield, and environmental safety.

Linear Alkylbenzene (LAB) for Detergents

Linear alkylbenzenes are the primary precursors to linear alkylbenzene sulfonates (LAS), the most widely used synthetic surfactants in detergents.[23] The modern production of LAB, such as the UOP Detal™ process, utilizes a solid acid catalyst, which is safer and less corrosive than the previously used hydrofluoric acid (HF).[24][25]

Process Overview (UOP Detal™ Process):

-

Dehydrogenation: Linear paraffins (typically C₁₀-C₁₃) are dehydrogenated to form linear olefins.

-

Alkylation: The resulting olefins are reacted with benzene in a fixed-bed reactor containing a solid, non-corrosive acid catalyst.[23]

-

Separation and Purification: The reaction mixture is then sent to a series of distillation columns to separate the desired LAB product from unreacted benzene and paraffins (which are recycled) and heavier alkylate byproducts.[24]

Cumene for Phenol and Acetone Production

The cumene process is the dominant industrial method for synthesizing phenol and acetone.[26] It begins with the Friedel-Crafts alkylation of benzene with propylene to produce cumene (isopropylbenzene).[27]

Process Overview:

-

Alkylation: Benzene and propylene are reacted, typically over a zeolite catalyst, to form cumene.[28]

-

Oxidation: The cumene is then oxidized with air to form cumene hydroperoxide.[5]

-

Cleavage: The cumene hydroperoxide is treated with an acid (e.g., sulfuric acid) to induce a rearrangement and cleavage, yielding phenol and acetone.[5]

-

Purification: The products are separated and purified through distillation.

Styrene from Ethylbenzene

Styrene is a vital monomer for the production of polystyrene and other polymers.[7] The vast majority of styrene is produced by the catalytic dehydrogenation of ethylbenzene.[3]

Process Overview:

-

Ethylbenzene Synthesis: Ethylbenzene is first produced via the Friedel-Crafts alkylation of benzene with ethylene, often using a zeolite catalyst.[29]

-

Dehydrogenation: The ethylbenzene is mixed with superheated steam and passed over a catalyst (typically iron oxide-based) at high temperatures (around 600-650°C).[30] The steam supplies the heat for the endothermic reaction and helps to keep the catalyst clean.[24]

-

Separation: The crude product stream, containing styrene, unreacted ethylbenzene, and byproducts like benzene and toluene, is sent to a series of distillation columns for purification.[30]

Part 5: Applications in Drug Development

The synthetic versatility of alkylbenzenes makes them invaluable starting materials in the pharmaceutical industry. The principles of Friedel-Crafts reactions are frequently applied in the synthesis of active pharmaceutical ingredients (APIs).

Ibuprofen Synthesis

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), can be synthesized starting from isobutylbenzene.[5]

-

The Boots Process: The original synthesis begins with the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride.[1] The resulting ketone undergoes a series of transformations to build the propionic acid side chain.[1]

-

The BHC Process: A more modern, "greener" synthesis also starts with the Friedel-Crafts acylation of isobutylbenzene, but utilizes recyclable hydrogen fluoride as the catalyst and solvent.[14] This three-step process has a much higher atom economy than the original six-step Boots process.[14]

Nabumetone Synthesis

Nabumetone is another NSAID whose synthesis can involve precursors derived from naphthalene, an extended aromatic system. While not a simple benzene derivative, the synthetic strategies often employ principles analogous to those used in alkylbenzene chemistry. One reported synthesis starts from 2-bromo-6-methoxynaphthalene and introduces the butanone side chain through a palladium-catalyzed coupling reaction.[31]

Conclusion

From Faraday's initial isolation of benzene to the sophisticated, large-scale industrial processes of the 21st century, the journey of alkylbenzenes is a testament to the power of fundamental chemical discovery. The Friedel-Crafts reaction, in particular, has proven to be an enduring and indispensable tool, enabling the synthesis of a vast portfolio of molecules that are integral to modern life. For researchers and professionals in the chemical and pharmaceutical sciences, a deep understanding of the history, synthesis, and characterization of alkylbenzenes is not merely academic; it is essential for the innovation of new materials, more efficient industrial processes, and the development of next-generation therapeutics.

References

- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 2. Engineers Guide: Cumene production flow sheet and Process description [enggyd.blogspot.com]

- 3. Styrene Production Process: Key Routes and Industrial Efficiency [chemanalyst.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. medicilon.com [medicilon.com]

- 6. Process flow sheets: Cumene production process flow sheet [processflowsheets.blogspot.com]

- 7. assets.new.siemens.com [assets.new.siemens.com]

- 8. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 9. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. homework.study.com [homework.study.com]

- 16. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 17. brocku.scholaris.ca [brocku.scholaris.ca]

- 18. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. researchgate.net [researchgate.net]

- 21. homework.study.com [homework.study.com]

- 22. chem.libretexts.org [chem.libretexts.org]